2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a 3-fluoro-4-methoxyphenyl substituent at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine: This compound has a similar structure but with a methyl group at the 8-position instead of the 6-position.
5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide: This compound features a pyrano[2,3-b]pyridine ring system and is used as a PET imaging ligand.
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluoro-4-methoxyphenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13FN2O |
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Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13FN2O/c1-10-3-6-15-17-13(9-18(15)8-10)11-4-5-14(19-2)12(16)7-11/h3-9H,1-2H3 |
InChI Key |
BKKCRNAPVHDICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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